Lithium;4-(1H-1,2,4-triazol-5-yl)butanoate
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Overview
Description
1,2,4-Triazole derivatives are a class of heterocyclic compounds containing nitrogen atoms. They are known for their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been reported in various studies. For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis .Molecular Structure Analysis
The structures of these 1,2,4-triazole derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives are complex and involve multiple steps. The exact reactions would depend on the specific compounds being synthesized .Scientific Research Applications
Cycloaddition Chemistry
Lithium alkynamides, derived from triazoles, engage in cycloadditions forming unique products. For instance, 5-lithio-1-phenyl-1,2,3-triazoles undergo fragmentation and nitrogen loss, creating N-phenylalkynamide salts that can further react through cycloaddition processes (Ghose & Gilchrist, 1991).
Coordination Polymers and Fluorescence
Triazole-derived lithium salts, such as 1-(4-pyridinylmethyl)-1H-1,2,4-triazole-3-carboxylic acid ligand (pmtcLi), have been used to assemble lead(II) coordinated polymers with distinct photoluminescent properties. These properties are influenced by counter anions and the molecular orbital transitions involved (Li et al., 2021).
Synthesis of Amino-1H-1,2,4-triazoles
The Negishi coupling approach has been applied to synthesize 1,5-disubstituted 3-amino-1H-1,2,4-triazoles, utilizing aryl or vinyl bromides and various substituted triazoles in the presence of specialized bases and catalysts. This method demonstrates tolerance for a range of electronically diverse substrates (Shen et al., 2015).
Ionic Liquids
A 1,2,3-triazolate lithium salt with ionic liquid properties has been synthesized, featuring a triethylene glycol-based structure. Its properties were explored through various spectroscopic and electrochemical methods, highlighting its potential in developing highly functional molecular and macromolecular lithium salts (Flachard et al., 2018).
Anticonvulsant Properties
Studies on azolylchromanones, including 3-(1H-1,2,4-triazol-1-yl)chroman-4-one, revealed their efficacy against lithium-pilocarpine induced status epilepticus. This suggests their potential application in treating such conditions, demonstrating the therapeutic application scope of these compounds (Kebriaeezadeh et al., 2008).
Chemical Reactivity Studies
Research into various lithium-substituted triazoles explores their chemical reactivity, such as generating (3,4-di-tert-butyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazin-4-yl)lithiums and studying their interactions with different reagents. These studies provide insights into the nuanced chemical behavior of these compounds (Ivanov & Minyaev, 2020).
Synthesis and Reactivity of Perfluoroalkyl Derivatives
Explorations into the synthesis of 2-perfluoroalkyl-1,4-dihydropyrazolo[1,5-a][1,3,5]triazines from 1-perfluoroacetyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazin-4-yl lithiums showcase the reactivity of these compounds, especially with perfluorinated substituents, leading to unexpected rearrangements (Ivanov et al., 2019).
Anion Coordination in Lithium Salts
Studies on lithium salts like LiDCTA and LiTDI, relevant for lithium battery electrolyte applications, focus on how anions coordinate with Li+ cations. Crystal structures of various solvates are reported, providing valuable information on the structural properties of these salts (McOwen et al., 2014).
Mechanism of Action
Target of Action
Lithium;4-(1H-1,2,4-triazol-5-yl)butanoate, also known as Li-TBA, is a lithium salt of 4-(1H-1,2,4-triazol-5-yl)butanoic acid. The primary targets of this compound are cancer cells, specifically MCF-7 and HCT-116 cell lines . These cell lines are often used in research as models for breast and colon cancer, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their proliferation . It achieves this through the induction of apoptosis, a process of programmed cell death . This means that the compound triggers the cancer cells to self-destruct, thereby inhibiting their growth and spread .
Biochemical Pathways
Apoptosis is a complex biochemical pathway involving a series of reactions that lead to changes in the cell membrane, shrinkage of the cell, nuclear fragmentation, and finally, cell death .
Result of Action
The primary result of the action of this compound is the inhibition of cancer cell proliferation. In vitro cytotoxic evaluation indicated that the compound exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
lithium;4-(1H-1,2,4-triazol-5-yl)butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.Li/c10-6(11)3-1-2-5-7-4-8-9-5;/h4H,1-3H2,(H,10,11)(H,7,8,9);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOGHHHBYKBPHR-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=NNC(=N1)CCCC(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8LiN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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